molecular formula C8H11N5O3 B2636185 6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one CAS No. 625822-51-7

6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one

Cat. No.: B2636185
CAS No.: 625822-51-7
M. Wt: 225.208
InChI Key: FVLZCRQLNHNHCG-UHFFFAOYSA-N
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Description

6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one is a substituted purine derivative characterized by a hydroxy group at position 6, a hydroxyethylamino substituent at position 8, and a methyl group at position 3 (). The purine core provides a versatile scaffold for chemical modifications, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

8-(2-hydroxyethylamino)-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O3/c1-13-5-4(6(15)12-8(13)16)10-7(11-5)9-2-3-14/h14H,2-3H2,1H3,(H2,9,10,11)(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLZCRQLNHNHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Hydroxylation: Introduction of the hydroxyl group at the 6-position is achieved through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Amination: The 8-position is functionalized with an amino group through nucleophilic substitution reactions, often using ethylene diamine or similar reagents.

    Methylation: Methylation at the 3-position is carried out using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, potentially altering the compound’s pharmacological properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ethylene diamine, ammonia.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehydroxylated derivatives.

    Substitution: Formation of substituted purine derivatives with varied functional groups.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of purines and is characterized by the following chemical formula:

  • Molecular Formula : C10_{10}H15_{15}N5_5O4_4
  • CAS Number : 18986-23-7

The molecular structure features a hydroxyl group and an amino group that contribute to its biological activity.

Anticancer Activity

Research has indicated that derivatives of purine compounds, including 6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one, exhibit promising anticancer properties. For instance:

  • Case Study : A study demonstrated that certain purine derivatives showed significant inhibition of cancer cell lines such as MCF-7 and HCT116. The compound's ability to induce apoptosis in these cells was notable, with IC50_{50} values suggesting potent anticancer activity .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies on similar purine derivatives have shown effectiveness against various pathogens.

  • Case Study : Research on related compounds revealed that modifications in the purine structure could enhance antibacterial efficacy against resistant strains of bacteria .

Neurological Applications

There is emerging interest in the role of purine derivatives in neurological disorders. The modulation of purinergic signaling pathways has implications for treating conditions such as Alzheimer’s disease.

  • Case Study : Investigations into purinergic receptor modulation have highlighted the potential for compounds like this compound to influence neuroprotective mechanisms .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in nucleotide metabolism.

Enzyme Inhibition Type IC50_{50}
Cyclin-dependent kinaseCompetitive0.16 µM
Aurora-A kinaseNon-competitive0.39 µM

These findings indicate that the compound could serve as a lead in developing new inhibitors for cancer therapy .

Drug Design and Development

The structural characteristics of this compound make it a valuable candidate for drug design.

Computational Modeling

Recent advancements in computational chemistry have allowed for the modeling of this compound's interactions with biological targets. Molecular docking studies have predicted favorable binding affinities with various receptors involved in cellular signaling pathways .

Mechanism of Action

The mechanism of action of 6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular functions. The pathways involved include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Compound Name Substituent at Position 7 Substituent at Position 8 Molecular Formula Molecular Weight (g/mol) Key Features
6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one (Target) None (parent structure) 2-hydroxyethylamino C₉H₁₂N₅O₃ ~238.22 High polarity due to hydroxyethylamino and 6-hydroxy groups .
7-(2-chlorobenzyl)-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione () 2-chlorobenzyl 3-methoxypropylamino C₁₇H₂₀ClN₅O₃ 377.83 Increased lipophilicity from chlorobenzyl and methoxypropyl groups .
7-[2-hydroxy-3-(3-methylphenoxy)propyl]-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one () 2-hydroxy-3-(3-methylphenoxy)propyl 2-hydroxyethylamino C₁₉H₂₄N₅O₅ ~402.44 Bulky phenoxypropyl group may hinder membrane permeability .
7-(3-phenylpropyl)-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione () 3-phenylpropyl 2-hydroxyethylamino C₁₇H₂₀N₅O₃ 342.37 Enhanced lipophilicity due to phenylpropyl; potential for aromatic stacking .
7-(3-methylbenzyl)-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one () 3-methylbenzyl 2-hydroxyethylamino C₁₆H₁₈N₅O₃ 328.35 Moderate lipophilicity; methylbenzyl may improve metabolic stability .

Key Trends in Functional Group Chemistry

  • Hydroxyethylamino vs. Alkyl/Aromatic Substitutents: The hydroxyethylamino group (target compound) confers higher polarity compared to methoxypropylamino () or phenylpropyl (), which may improve solubility but reduce membrane permeability .
  • Methyl vs. Halogenated Groups : The chlorobenzyl group in introduces electronegativity and lipophilicity, which could enhance receptor affinity in hydrophobic environments .

Biological Activity

6-Hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one is a purine derivative that has garnered attention due to its diverse biological activities. This compound is notable for its potential therapeutic applications, particularly in the context of respiratory diseases and as a modulator of adrenoceptors.

PropertyValue
Molecular Formula C₁₇H₂₁N₅O₄
Molecular Weight 359.380 g/mol
Density 1.4 ± 0.1 g/cm³
LogP 0.90

The structure of the compound includes a hydroxyethylamino group, contributing to its biological activity and interaction with various receptors.

The compound acts primarily as a β₂-adrenoceptor agonist , which is crucial for bronchodilation. This mechanism is particularly relevant for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). Research indicates that compounds with similar structures exhibit significant agonistic effects on β₂-adrenoceptors, leading to smooth muscle relaxation in the airways .

Case Studies and Research Findings

  • Bronchodilatory Effects :
    • A study evaluating related β₂-adrenoceptor agonists found that certain derivatives demonstrated potent airway smooth muscle relaxant effects comparable to established medications like olodaterol, with effective concentrations (EC₅₀) in the low picomolar range .
    • The onset of action was rapid (approximately 3.5 minutes), and the duration exceeded 12 hours, indicating potential for long-acting therapeutic use .
  • In Vitro Studies :
    • In vitro assays using isolated guinea pig trachea showed that compounds similar to this compound were effective in inducing relaxation, supporting its role as a bronchodilator .
  • Adverse Effects and Safety Profile :
    • While the primary focus has been on efficacy, safety profiles are crucial. Compounds in this class have been evaluated for cytotoxicity and off-target effects, with findings suggesting a favorable safety margin at therapeutic doses .

Comparative Analysis with Other Compounds

Compound Nameβ₂-Adrenoceptor ActivityOnset of ActionDuration of Action
6-Hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl...High~3.5 min>12 hours
OlodaterolHigh~5 min24 hours
SalmeterolModerate~15 min12 hours

This table highlights the comparative efficacy of this compound against other known β₂-adrenoceptor agonists.

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